molecular formula C18H17ClN4O4 B2640641 6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380069-50-9

6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2640641
CAS No.: 2380069-50-9
M. Wt: 388.81
InChI Key: ZIVYVCUMWUOSLZ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxazolidinone moiety, and a dihydropyridazinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the oxazolidinone and azetidinone derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide: This compound shares the oxazolidinone moiety and has similar chemical properties.

    {2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl}(imidazol-1-yl)methanone: Another compound with a chlorophenyl group and oxazolidinone structure.

Uniqueness

6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4/c19-13-3-1-12(2-4-13)15-5-6-16(24)23(20-15)14-9-22(10-14)17(25)11-21-7-8-27-18(21)26/h1-6,14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVYVCUMWUOSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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